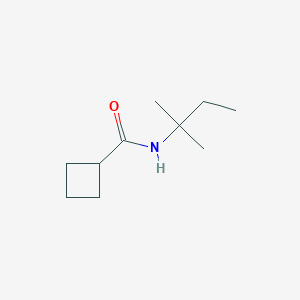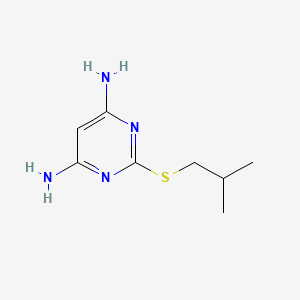
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, also known as DB959, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DB959 is a selective agonist of the dopamine D2 receptor, which plays a crucial role in the regulation of neurotransmitter release and motor function.
作用機序
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide acts as a selective agonist of the dopamine D2 receptor, which is primarily located in the striatum of the brain. Activation of the D2 receptor leads to a decrease in the release of dopamine, which is thought to underlie the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide in Parkinson's disease and addiction. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include an increase in dopamine release in the striatum, a decrease in drug-seeking behavior, and an improvement in motor function. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects in schizophrenia.
実験室実験の利点と制限
One of the main advantages of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide is its selectivity for the dopamine D2 receptor, which reduces the risk of off-target effects. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has a relatively long half-life, which allows for sustained activation of the D2 receptor. However, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, the effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide may vary depending on factors such as dose and route of administration, which may complicate interpretation of results.
将来の方向性
There are several potential future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide. One area of interest is the potential therapeutic applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide in other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more efficient synthesis methods for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, which would increase its availability for research purposes. Finally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, which may lead to the development of more targeted therapies for neurological and psychiatric disorders.
合成法
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide involves a multi-step process, beginning with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the acid chloride. This is then reacted with N-methylsulfonylacetamide to produce 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide. The purity and yield of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide can be improved through various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in models of addiction, and improve cognitive function in models of schizophrenia.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-18(14,15)12-11(13)7-8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6H,4-5,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXVAUUVLQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)
![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
